molecular formula C15H17N3O2 B7186082 N-cyclopropyl-2,4-dimethyl-N-(pyridin-4-ylmethyl)-1,3-oxazole-5-carboxamide

N-cyclopropyl-2,4-dimethyl-N-(pyridin-4-ylmethyl)-1,3-oxazole-5-carboxamide

Cat. No.: B7186082
M. Wt: 271.31 g/mol
InChI Key: XSHJQPGKXXMPJJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,4-dimethyl-N-(pyridin-4-ylmethyl)-1,3-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyridinylmethyl group, and a dimethyl-substituted oxazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,4-dimethyl-N-(pyridin-4-ylmethyl)-1,3-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or a cyclopropylcarbene precursor.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile, such as a halomethyl compound.

    Final Coupling Step: The final step involves coupling the synthesized intermediates to form the desired this compound. This can be achieved through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,4-dimethyl-N-(pyridin-4-ylmethyl)-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and nucleophiles under various conditions, including polar aprotic solvents and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

N-cyclopropyl-2,4-dimethyl-N-(pyridin-4-ylmethyl)-1,3-oxazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,4-dimethyl-N-(pyridin-4-ylmethyl)-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

N-cyclopropyl-2,4-dimethyl-N-(pyridin-4-ylmethyl)-1,3-oxazole-5-carboxamide can be compared with other similar compounds, such as:

    N-cyclopropyl-2,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-oxazole-5-carboxamide: This compound has a similar structure but with a pyridin-3-ylmethyl group instead of a pyridin-4-ylmethyl group.

    N-cyclopropyl-2,4-dimethyl-N-(pyridin-2-ylmethyl)-1,3-oxazole-5-carboxamide: This compound has a pyridin-2-ylmethyl group instead of a pyridin-4-ylmethyl group.

    N-cyclopropyl-2,4-dimethyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide: This compound has a thiazole ring instead of an oxazole ring.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-cyclopropyl-2,4-dimethyl-N-(pyridin-4-ylmethyl)-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-14(20-11(2)17-10)15(19)18(13-3-4-13)9-12-5-7-16-8-6-12/h5-8,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHJQPGKXXMPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)N(CC2=CC=NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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